![molecular formula C15H16N2O4S B5530527 N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5530527.png)
N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide and related compounds involves complex organic reactions. For example, the combination of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) with trifluoromethanesulfonic anhydride forms a powerful, metal-free, thiophile which readily activates thioglycosides, highlighting a method for synthesizing glycosyl triflates from thioglycosides in good yield and selectivity (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide has been extensively analyzed using techniques like X-ray crystallography, revealing insights into their complex geometries. For instance, studies on lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate (bicinate) have detailed the coordination chemistry and provided a foundation for understanding the structural aspects of similar compounds (Messimeri et al., 2002).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-10-6-5-9-13(14)17(11-15(16)18)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPZRUONBOWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5211440 |
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